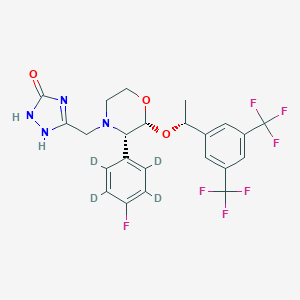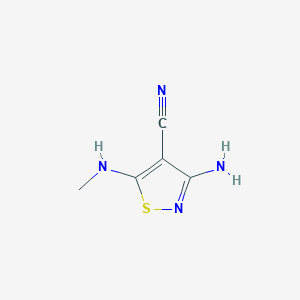
Aprepitant-d4
Overview
Description
Aprepitant-d4 is a deuterium-labeled analog of aprepitant, a neurokinin-1 receptor antagonist. This compound is primarily used as an internal standard for the quantification of aprepitant in various analytical applications, including mass spectrometry . The deuterium atoms in this compound replace specific hydrogen atoms in the aprepitant molecule, providing a stable isotope that is useful in pharmacokinetic and metabolic studies .
Mechanism of Action
Target of Action
Aprepitant-d4 is a deuterium-labeled variant of Aprepitant . Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting .
Mode of Action
This compound, like Aprepitant, works by blocking signals given off by NK1 receptors . This decreases the likelihood of vomiting in patients . Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .
Biochemical Pathways
This compound affects the stress response pathway, specifically the anticipatory unfolded protein response (a-UPR) . This pathway is hyperactivated by Aprepitant, leading to immune cell activating necrotic cell death . Aprepitant robustly activates the PERK arm of the UPR, increasing p-PERK and peIF2α, and inhibiting protein synthesis .
Pharmacokinetics
Aprepitant has a bioavailability of 60-65% . It is metabolized in the liver, mostly by CYP3A4, with some contributions by CYP2C19 & CYP1A2 . The elimination half-life of Aprepitant is 9-13 hours . It is excreted through the kidneys (57%) and feces (45%) . The pharmacokinetics of this compound is expected to be similar to that of Aprepitant.
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting associated with highly emetogenic cancer chemotherapy . It is also used to prevent postoperative nausea and vomiting . In addition, Aprepitant has been found to induce immune cell activating necrotic cell death in human and mouse cancer cells .
Action Environment
The action of this compound is influenced by environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
Aprepitant-d4, like its parent compound Aprepitant, is an antagonist of the neurokinin-1 (NK1) receptor . It has a high affinity for the NK1 receptor and little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors . This specificity allows this compound to interact with NK1 receptors and inhibit their activity, which plays a crucial role in its antiemetic properties .
Cellular Effects
This compound exerts its effects on various types of cells, primarily by interacting with the NK1 receptor . By blocking this receptor, this compound can prevent the activation of cell signaling pathways associated with nausea and vomiting, particularly those induced by chemotherapy . It also influences cellular metabolism, as it is extensively metabolized by liver enzymes, primarily CYP3A4 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the NK1 receptor, thereby inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways associated with nausea and vomiting. This compound does not significantly interact with other receptors such as 5-HT3, dopamine, and corticosteroid receptors, making its action specific to the NK1 receptor .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. Studies on Aprepitant have shown its effectiveness in preventing plasma extravasation into the esophagus of guinea pigs induced by substance P
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Aprepitant. Aprepitant is metabolized extensively by liver enzymes, primarily CYP3A4 . Therefore, this compound may interact with this enzyme during its metabolism. The metabolites of Aprepitant, including N-dealkylated Aprepitant (ND-AP), also have a high affinity for the NK1 receptor .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Given its similarity to Aprepitant, it is likely that it follows similar transport and distribution patterns. Aprepitant is known to cross the blood-brain barrier and occupy brain NK1 receptors , suggesting that this compound may also be transported to the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aprepitant-d4 involves the incorporation of deuterium atoms into the aprepitant molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the incorporation of deuterium atoms and the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Aprepitant-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Aprepitant-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of aprepitant in complex mixtures.
Biology: Employed in studies involving the metabolism and pharmacokinetics of aprepitant, providing insights into its biological pathways.
Medicine: Utilized in clinical research to understand the efficacy and safety of aprepitant in treating chemotherapy-induced nausea and vomiting.
Industry: Applied in the development and quality control of pharmaceutical formulations containing aprepitant .
Comparison with Similar Compounds
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
Rolapitant: Another neurokinin-1 receptor antagonist used for similar indications.
Netupitant: Often combined with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.
Uniqueness of Aprepitant-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .
Properties
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-NSVJKUEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NNC(=O)N3)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(4-Aminophenyl)propan-2-yl]phenol](/img/structure/B46601.png)




![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)






